molecular formula C15H16N2S B14403130 4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-35-0

4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B14403130
CAS No.: 87388-35-0
M. Wt: 256.4 g/mol
InChI Key: QSFNQBIXPLQLQL-UHFFFAOYSA-N
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Description

4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is an organic compound that features a pyrrole ring substituted with a butylsulfanyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile typically involves the reaction of a substituted phenyl compound with a pyrrole derivative. The reaction conditions often include the use of a base to deprotonate the pyrrole ring, facilitating nucleophilic substitution at the desired position. Common solvents used in this synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF), with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

87388-35-0

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

4-(2-butylsulfanylphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C15H16N2S/c1-2-3-8-18-15-7-5-4-6-13(15)14-11-17-10-12(14)9-16/h4-7,10-11,17H,2-3,8H2,1H3

InChI Key

QSFNQBIXPLQLQL-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=CC=C1C2=CNC=C2C#N

Origin of Product

United States

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